molecular formula C16H16Cl2N2O B5703530 2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide

2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B5703530
M. Wt: 323.2 g/mol
InChI Key: WSBVPEBNCNPMOB-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide is a chemical compound known for its unique structure and properties It is a member of the pyridine carboxamide family, characterized by the presence of a pyridine ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the chlorination of a pyridine derivative, followed by the introduction of the ethylphenyl group and the carboxamide functionality. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-ethylphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-ethylphenyl)benzamide
  • 2,5-dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide

Uniqueness

2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-4-11-7-5-6-8-12(11)20-16(21)13-9(2)14(17)10(3)19-15(13)18/h5-8H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBVPEBNCNPMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C(=C(N=C2Cl)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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